molecular formula C5H11NO3 B13628790 Methyl (3R)-4-amino-3-hydroxybutanoate CAS No. 916971-31-8

Methyl (3R)-4-amino-3-hydroxybutanoate

Cat. No.: B13628790
CAS No.: 916971-31-8
M. Wt: 133.15 g/mol
InChI Key: QUTSKIWJUHDULC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-4-amino-3-hydroxybutanoate (CAS: 88550-64-5) is a chiral β-amino alcohol ester with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . Its stereochemistry at the C3 position (R-configuration) is critical for biological activity, particularly in enzymatic inhibition and medicinal chemistry applications. The compound serves as a key intermediate in multicomponent reactions (MCRs) to synthesize bioactive derivatives, such as 1,5-disubstituted α-amino tetrazoles .

Properties

CAS No.

916971-31-8

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (3R)-4-amino-3-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

QUTSKIWJUHDULC-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)C[C@H](CN)O

Canonical SMILES

COC(=O)CC(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-4-amino-3-hydroxybutanoate typically involves the esterification of (3R)-4-amino-3-hydroxybutanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-4-amino-3-hydroxybutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Methyl (3R)-4-amino-3-oxobutanoate.

    Reduction: Methyl (3R)-4-amino-3-hydroxybutylamine.

    Substitution: Methyl (3R)-4-amino-3-aminobutanoate.

Scientific Research Applications

Methyl (3R)-4-amino-3-hydroxybutanoate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the biosynthesis of certain amino acids and peptides.

    Medicine: Investigated for its potential role in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical reactions.

Comparison with Similar Compounds

Key Research Findings

Chirality Dictates Activity : The (3R)-configuration is indispensable for high enzymatic inhibition, with diastereomeric ratios favoring bioactive products .

Synthetic Flexibility: this compound outperforms analogs in MCR versatility, enabling diverse pharmacophore scaffolds .

Functional Group Trade-offs: Amino and hydroxyl groups enhance bioactivity but complicate synthesis compared to ether- or ketone-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.